Lipophilicity (XLogP) comparison: achieving a balanced polarity profile between the unprotected parent acid and the Boc-protected derivative
The target compound exhibits an intermediate predicted lipophilicity (XLogP = -1.5) that lies between the highly polar parent azetidine-3-carboxylic acid (XLogP = -3.2) and the significantly more lipophilic 1-Boc-azetidine-3-carboxylic acid (XLogP = 0.4) [1]. This places the compound closer to the 'drug-like' sweet spot for oral absorption (typically XLogP 0–3) while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP = -1.5 |
| Comparator Or Baseline | Azetidine-3-carboxylic acid (XLogP = -3.2); 1-Boc-azetidine-3-carboxylic acid (XLogP = 0.4) |
| Quantified Difference | Target is 1.7 log units more lipophilic than the parent acid and 1.9 log units less lipophilic than the Boc-protected derivative. |
| Conditions | Predicted via XLogP3 algorithm, as computed by PubChem (release 2024). |
Why This Matters
A building block with moderate lipophilicity reduces the need for subsequent polarity adjustments during lead optimization, mitigating the risk of pharmacokinetic failure due to extreme lipophilicity or hydrophilicity.
- [1] PubChem. Computed XLogP3 values for CID 64259085, CID 93192, and CID 2755981. National Center for Biotechnology Information. Accessed via PUG REST API. https://pubchem.ncbi.nlm.nih.gov/ View Source
